11-epi Deflazacort
Description
Overview of Glucocorticoid Chemical Scaffolds and Biological Relevance
Glucocorticoids are a class of steroid hormones characterized by a specific 21-carbon atom backbone, known as the pregnane (B1235032) steroid nucleus. This scaffold consists of four fused rings (A, B, C, and D), which can be chemically modified to create a vast array of synthetic derivatives. nih.govresearchgate.net Naturally occurring glucocorticoids, like cortisol, are essential in regulating a wide range of physiological processes, including carbohydrate metabolism, immune responses, and inflammation. nih.gov
Synthetic glucocorticoids, such as prednisolone (B192156), dexamethasone (B1670325), and Deflazacort (B1670188), are designed to harness and amplify these properties, particularly their potent anti-inflammatory and immunosuppressive effects. nih.govresearchgate.net These compounds act as agonists for the glucocorticoid receptor (GR), a protein that, upon binding, can modulate the transcription of target genes, leading to the desired therapeutic outcomes. researchgate.netguidetopharmacology.org The development of novel glucocorticoids often involves modifying the core steroid structure to enhance efficacy or reduce the well-known side effects associated with this class of drugs. nih.gov
Significance of Stereochemistry in Pharmaceutical Compound Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in pharmacology. Molecules with the same chemical formula and connectivity but different spatial arrangements are known as stereoisomers. These subtle structural differences can lead to profound variations in biological activity. oup.com
The interaction between a drug and its biological target, such as a receptor or enzyme, is highly dependent on a precise three-dimensional fit, often likened to a lock and key. A minor change in the orientation of a single functional group at a chiral center can drastically alter this fit, potentially rendering a compound inactive or causing it to interact with different targets, sometimes leading to unintended effects. acs.org Therefore, controlling the stereochemical outcome of a synthesis is crucial in drug development to ensure that the desired, most active, and safest isomer is produced. oup.com
Positioning 11-epi Deflazacort within the Glucocorticoid Chemical Landscape
Deflazacort is a synthetic heterocyclic corticosteroid, specifically an oxazoline (B21484) derivative of prednisolone. researchgate.netresearchgate.net It functions as a prodrug, meaning it is converted in the body into its active form. guidetopharmacology.org After oral administration, esterase enzymes in the plasma rapidly convert Deflazacort into its primary active metabolite, 21-desacetyl Deflazacort (also known as 21-hydroxy Deflazacort), which is responsible for the drug's therapeutic effects. fda.govnih.govnih.gov
This compound is a stereoisomer of Deflazacort. The designation "epi" refers to it being an epimer, a type of stereoisomer that differs in configuration at only one of several stereogenic centers. In this case, the difference lies at the 11th carbon position of the steroid nucleus. While Deflazacort has a hydroxyl (-OH) group in the beta orientation (projecting "up" from the plane of the ring system), this compound has this group in the alpha orientation (projecting "down"). This single stereochemical inversion distinguishes it from the parent compound. Within the pharmaceutical context, this compound is primarily categorized as a process-related impurity that can arise during the synthesis of Deflazacort.
Rationale for Dedicated Academic Investigation of this compound
The primary motivation for the scientific investigation of this compound is not based on its potential therapeutic activity but on its status as a critical impurity in the manufacturing of Deflazacort. veeprho.comclearsynth.com Regulatory bodies worldwide require pharmaceutical manufacturers to identify, characterize, and control impurities in their final drug products to ensure safety and efficacy. clearsynth.com
The presence of stereoisomeric impurities like this compound is of particular concern for several reasons:
Altered Biological Activity: The inverted stereochemistry at the C-11 position can significantly impact the molecule's ability to bind to the glucocorticoid receptor. It is often the case that such epimers exhibit greatly reduced or no biological activity compared to the intended isomer.
Potential for Different Pharmacological or Toxicological Profiles: An impurity may interact with other biological targets, leading to unforeseen side effects or toxicities.
Therefore, dedicated academic and industrial research focuses on developing analytical methods to detect and quantify this compound. This includes sophisticated chromatographic and spectroscopic techniques. Furthermore, understanding the synthetic pathways that lead to its formation is crucial for optimizing manufacturing processes to minimize or eliminate its presence, ensuring that the final Deflazacort product meets stringent purity standards. veeprho.com The investigation is thus driven by regulatory compliance, quality control, and patient safety.
Compound Data Tables
Table 1: Physicochemical Properties of Deflazacort and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Deflazacort | C25H31NO6 | 441.52 | 14484-47-0 |
| This compound | C25H31NO6 | 441.52 | Not Available |
| 21-Desacetyl Deflazacort | C23H29NO5 | 399.49 | 13649-57-5 |
Data sourced from PubChem and other chemical supplier catalogs. nih.govtlcstandards.comnih.gov
Properties
Molecular Formula |
C₂₅H₃₁NO₆ |
|---|---|
Molecular Weight |
441.52 |
Synonyms |
(11α,16β)-21-(Acetyloxy)-11-hydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 11 Epi Deflazacort
Historical Context of Deflazacort (B1670188) Synthesis and Precursors
The journey to synthesize Deflazacort, an oxazoline (B21484) derivative of prednisolone (B192156), began with the aim of developing a glucocorticoid with an improved therapeutic index over existing corticosteroids. nih.govescholarship.org The initial synthesis of Deflazacort was reported in the late 1960s. researchgate.net The core structure of Deflazacort is built upon a pregnane (B1235032) skeleton, and its synthesis involves a multi-step process starting from readily available steroid precursors.
Key precursors in many synthetic routes for Deflazacort include 16-dehydropregnenolone (B108158) acetate (B1210297) or other similar steroidal starting materials. The synthesis involves a series of reactions to introduce the necessary functional groups and stereocenters. These reactions often include epoxidation, ring-opening, cyclization, and oxidation/reduction steps to build the characteristic oxazoline ring and establish the correct stereochemistry at various positions, including the critical C-11 hydroxyl group. researchgate.netrsc.org For instance, one common strategy involves the formation of a 16α,17α-epoxide, which is then opened to introduce the necessary functionalities for forming the oxazoline ring. researchgate.net
Specific Synthetic Pathways Leading to 11-epi Deflazacort
While the primary goal of Deflazacort synthesis is to obtain the 11β-hydroxy epimer, specific synthetic pathways can be theoretically devised or may inadvertently lead to the formation of the 11α-hydroxy epimer, this compound.
Stereoselective Synthesis Methodologies for the 11-Epimer
The stereoselective synthesis of 11α-hydroxy steroids is a well-established field in steroid chemistry. google.comacs.org These methods can be adapted to target the synthesis of this compound. A common approach involves the stereoselective reduction of an 11-keto group. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome.
For example, reduction of an 11-keto steroid with sodium borohydride (B1222165) in a protic solvent typically yields the 11β-hydroxy epimer as the major product due to the steric hindrance from the C-18 angular methyl group, which directs the hydride attack from the less hindered α-face. However, the use of bulkier reducing agents or different solvent systems can alter this selectivity and favor the formation of the 11α-hydroxy epimer.
Another approach is through microbial hydroxylation. Certain microorganisms are known to selectively introduce hydroxyl groups at specific positions on the steroid nucleus with high stereoselectivity. tandfonline.com While this is more commonly used for introducing hydroxyl groups at non-activated positions, specific strains could potentially be used to achieve 11α-hydroxylation on a suitable Deflazacort precursor.
A patent for the synthesis of neuroactive steroids describes the palladium-catalyzed hydrogenation of 11α-hydroxyprogesterone to achieve high stereoselectivity for the 5α-H isomer, indicating that methodologies for stereoselective reactions on 11α-hydroxy steroids are actively being developed. google.com
Derivatization and Functionalization Approaches
Once this compound is synthesized or isolated, it can undergo various derivatization and functionalization reactions, similar to other steroidal alcohols. The 11α-hydroxyl group can be a target for various chemical modifications.
Esterification and Etherification: The 11α-hydroxyl group can be esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification reactions can be performed to introduce different alkyl or aryl groups. These modifications can alter the lipophilicity and pharmacokinetic properties of the molecule.
Oxidation: The 11α-hydroxyl group can be oxidized back to the 11-keto group using various oxidizing agents like chromic acid or Swern oxidation conditions. This transformation is often reversible and can be a route to interconvert between the 11-epi and the 11-keto precursors of Deflazacort.
Halogenation: The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution reactions, often after activation of the hydroxyl group (e.g., by converting it to a tosylate or mesylate).
The use of derivatization techniques, such as with Girard's reagents or 1,1-carbonyldiimidazole (CDI), has been explored to improve the separation and analysis of steroid isomers by ion mobility-mass spectrometry, which could be applied to this compound and its derivatives. nih.govclemson.edu
Formation of this compound as a Stereoisomeric Byproduct
In the industrial synthesis of Deflazacort, the formation of this compound is a known issue, and it is often listed as a potential impurity in the final product. ajpaonline.comsynzeal.com Its presence necessitates stringent purification steps to ensure the quality and efficacy of the active pharmaceutical ingredient.
The primary step where the 11-epimer can be formed is during the reduction of the 11-keto group of a precursor molecule. While the reaction is designed to be stereoselective for the 11β-alcohol, it is rarely 100% specific. Depending on the reducing agent, solvent, temperature, and other reaction conditions, a certain percentage of the 11α-epimer (this compound precursor) will inevitably be formed.
For instance, a research study on the synthesis of steroidal pyrazoline derivatives noted that the ring closure reaction could provide a mixture of two epimers. google.com Although this study does not directly involve the 11-position, it highlights the general challenge of controlling stereochemistry in complex steroid transformations.
The level of the 11-epi impurity is a critical quality attribute that is closely monitored during the manufacturing process. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are developed and validated to detect and quantify the presence of this compound and other related substances. ajpaonline.com
Chemical Reactivity and Stability Considerations of the 11-Epimer
The difference in the stereochemistry of the C-11 hydroxyl group between Deflazacort and this compound can lead to differences in their chemical reactivity and stability.
The reactivity of the 11-hydroxyl group is influenced by its spatial orientation. The 11β-hydroxyl group in Deflazacort is in a more sterically hindered axial position, which can make it less reactive towards certain reagents compared to the less hindered equatorial 11α-hydroxyl group in this compound.
Regarding stability, steroid epimers can exhibit different degradation profiles under various stress conditions such as heat, light, and changes in pH. researchgate.netscirp.org Forced degradation studies on Deflazacort have shown that it is susceptible to degradation under acidic, basic, and photolytic conditions. nih.gov While specific stability studies on isolated this compound are not widely published, it is expected that its stability profile would differ from that of Deflazacort due to the different stereochemistry at C-11. For example, the 11α-hydroxy epimer might be more prone to certain elimination or rearrangement reactions under specific conditions.
The interconversion between epimers is also a possibility, especially under conditions that favor the formation of a carbocation or an enolate intermediate at or near the C-11 position. The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system is known to interconvert cortisol (11β-hydroxy) and cortisone (B1669442) (11-keto), and this enzymatic system can also exhibit epimerase activity on certain steroids, interconverting 7α- and 7β-hydroxy steroids. bham.ac.uknih.govresearchgate.netresearchgate.netnih.gov This suggests that similar enzymatic or chemical processes could potentially mediate the epimerization at the C-11 position of Deflazacort.
Stereochemical Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for 11-epi Deflazacort (B1670188) Stereoisomerism Analysis
Spectroscopic methods provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. For distinguishing epimers like 11-epi Deflazacort from Deflazacort, specific NMR and chiroptical techniques are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of steroid epimers. The change in orientation of the hydroxyl group at C-11 from beta (in Deflazacort) to alpha (in this compound) induces subtle yet measurable changes in the chemical environment of nearby protons and carbons.
One-dimensional ¹H and ¹³C NMR spectra provide initial evidence for the presence of the epimer. The chemical shift of the proton at C-11 (H-11) is particularly sensitive to its stereochemistry. In the 11β-hydroxy configuration (Deflazacort), H-11 is in an alpha (axial) position, whereas in the 11α-hydroxy epimer, H-11 is in a beta (equatorial) position. This change in orientation and the different anisotropic effects of the C-11 hydroxyl group lead to distinct chemical shifts for H-11 and adjacent protons.
Two-dimensional NMR techniques are employed for unambiguous assignment and conformational analysis:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity around the C-ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR technique for differentiating epimers. It detects through-space proximity of protons. For this compound, a key NOE correlation would be expected between the H-11β proton and the angular methyl protons at C-18 and C-19, which would be absent or significantly weaker for the 11β-hydroxy epimer (Deflazacort). The spatial relationships between H-11 and neighboring protons (e.g., at C-9 and C-12) are distinctly different for each epimer. nih.gov
A comparative analysis of the NMR data for Budesonide epimers, another corticosteroid, illustrates the expected differences. nih.govresearchgate.net
Table 1: Hypothetical Comparative ¹H NMR Data for Key Protons in Deflazacort vs. This compound
| Proton | Expected Chemical Shift Range (ppm) - Deflazacort (11β-OH) | Expected Chemical Shift Range (ppm) - this compound (11α-OH) | Expected Key NOE Correlations for this compound |
|---|---|---|---|
| H-11α | ~4.2 - 4.5 | ~4.0 - 4.3 | H-9α, H-12α |
| H-18 (CH₃) | ~0.9 | ~0.95 (slight downfield shift) | H-11β, H-12β, H-20 |
Note: This table is illustrative and based on general principles of steroid NMR spectroscopy. Actual values would require experimental determination.
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. acs.orgrsc.org These methods are highly sensitive to the absolute configuration and conformation of stereocenters.
Crystallographic Studies and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. numberanalytics.com An X-ray crystal structure of this compound would unambiguously confirm its absolute and relative stereochemistry. nih.govresearchgate.net
This technique yields precise data on:
Bond lengths and angles: Confirming the covalent structure.
Torsional angles: Defining the exact conformation of the steroid rings and side chains in the solid state.
Intra- and intermolecular interactions: Revealing details about hydrogen bonding and crystal packing.
By obtaining a crystal structure, the chair or boat-like conformation of the C-ring can be directly visualized, and the axial/equatorial nature of all substituents can be confirmed. This solid-state structure serves as a crucial benchmark for comparison with spectroscopic data and theoretical models.
Comparative Structural Analysis with Deflazacort and Related Steroids
The structural impact of inverting the C-11 hydroxyl group can be understood by comparing this compound with Deflazacort and other related 11-hydroxy steroids. In Deflazacort, the 11β-hydroxyl group is axial, which can lead to 1,3-diaxial interactions with other axial groups. In this compound, the 11α-hydroxyl group is equatorial, which is generally a more stable position in a simple cyclohexane (B81311) ring. utdallas.edu
Theoretical Conformational Analysis and Energy Landscapes of the 11-Epimer
Computational chemistry provides powerful tools for exploring the conformational possibilities and energy profiles of molecules. libretexts.org Techniques such as molecular mechanics (MM) and density functional theory (DFT) can be used to model this compound. researchgate.net
These theoretical analyses can:
Predict stable conformations: By systematically rotating single bonds, it is possible to identify multiple low-energy conformations (local minima) in the gas phase or in solution.
Calculate relative energies: The energy difference between various conformers, including the global minimum, can be calculated, indicating their relative populations at equilibrium.
Generate an energy landscape: This maps the energy of the molecule as a function of its geometry, revealing the energy barriers between different conformations.
Simulate spectroscopic data: Theoretical calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure and conformation. researchgate.net
For this compound, a key focus of theoretical analysis would be to determine the preferred conformation of the C-ring and to assess the energetic cost of the 11α-hydroxy configuration compared to the 11β-configuration in the parent Deflazacort molecule.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Deflazacort |
Analytical Methodologies for Identification and Quantification
Chromatographic Separations of 11-epi Deflazacort (B1670188) from Related Substances
Chromatography is the cornerstone for separating 11-epi Deflazacort from Deflazacort and other structurally similar impurities. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, preparative isolation, or the analysis of volatile compounds.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the principal technique for the analysis of Deflazacort and its related compounds. japsonline.com Stability-indicating HPLC methods are specifically developed to separate the API from its degradation products and impurities, including epimers that may form under stress conditions.
Method development often involves screening various stationary phases (columns), mobile phase compositions, and detector wavelengths to achieve optimal separation. C18 columns are frequently employed for the analysis of corticosteroids. japsonline.comresearchgate.netscielo.brscielo.br The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ajrconline.orgnih.gov Gradient elution may be used to resolve complex mixtures of impurities. ajpaonline.com Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring parameters such as linearity, accuracy, precision, specificity, and robustness are met. ajpaonline.com For instance, a validated stability-indicating method was developed for Deflazacort oral suspension that could separate the main peak from degradation products, demonstrating linearity from 0.02 to 1.2 ppm with a correlation coefficient (r²) greater than 0.99. ajpaonline.com
The following table summarizes various HPLC conditions reported for the analysis of Deflazacort, which are applicable for separating related substances like its 11-epimer.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
|---|---|---|---|---|
| Hypersil BDS C18 (250mm x 4.6mm) | Ammonium acetate (B1210297) buffer : Acetonitrile (50:50 v/v) | 1.0 | 254 | ajrconline.org |
| C18 | Acetonitrile : Water (80:20 v/v) | 1.0 | 244 | researchgate.netscielo.brscielo.br |
| Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Gradient with A: Water/THF/ACN (91:3:6) and B: Water/THF/ACN/MeOH (4:2:74:20) | 1.0 | 245 | ajpaonline.com |
| Acquity UPLC BEH C18 (150mm x 2.1mm, 1.7µm) | Acetonitrile : Water (40:60 v/v) | 0.2 | 240.1 | nih.gov |
| X Bridge C18 (4.6 × 250 mm, 5µm) | Methanol : Ammonium acetate buffer pH 4 (60:40 v/v) | 2.0 | 237 | nih.gov |
Gas Chromatography (GC) is less commonly used for the analysis of corticosteroids like Deflazacort and its epimers. The high polarity and low volatility of these compounds make them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is required to convert the analytes into more volatile and thermally stable forms. This process can be complex and time-consuming, which is a significant drawback compared to HPLC methods. nih.gov Common derivatization procedures for steroids involve silylation to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. While feasible, the potential for incomplete derivatization or the formation of multiple derivative products for a single analyte can complicate quantification.
The separation of epimers, which are diastereomers, necessitates the use of chiral chromatography. Since this compound and Deflazacort are stereoisomers, a chiral stationary phase (CSP) is required to resolve them. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral compounds, including various steroids. researchgate.net
A study detailing the simultaneous analysis of 44 different corticosteroids developed a method using a polysaccharide-based chiral column coupled with high-resolution mass spectrometry (HRMS), which was capable of separating Deflazacort from other steroids and their isomers. researchgate.net The development of such methods is crucial for determining the diastereomeric purity of Deflazacort. The separation of other corticosteroid epimers, such as R/S-ciclesonide, has also been successfully demonstrated using chiral chromatography, highlighting the power of this technique for resolving stereoisomers within this drug class. google.com
Mass Spectrometry (MS) Techniques for Qualitative and Quantitative Analysis
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are critical for unambiguous identification and quantification, especially at low levels.
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns for analytes. In this technique, a precursor ion (typically the protonated molecule, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to produce a spectrum of product ions. This product ion spectrum serves as a structural fingerprint.
For Deflazacort and its metabolites, electrospray ionization (ESI) in positive mode is commonly used. The active metabolite, 21-desacetyl Deflazacort, shows a protonated molecule at an m/z of 400.06, which fragments to produce a major product ion at m/z 123.91. jddtonline.info Deflazacort itself has a molecular weight of 441.5 g/mol , and its protonated molecule is observed at m/z 441.95. nih.govnewdrugapprovals.org By comparing the fragmentation pattern of an unknown peak to that of a reference standard, its structure can be confirmed. Enhanced product ion (EPI) scans can provide more detailed fragmentation information for robust structural elucidation. researchgate.net
| Compound | Precursor Ion (m/z) | Major Product Ion(s) (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Deflazacort | 441.95 / 442.8 | Not specified | ESI+ | nih.govnih.gov |
| 21-desacetyl Deflazacort (Metabolite) | 400.06 | 123.91 | ESI+ | jddtonline.info |
| 21-hydroxy Deflazacort (Degradant) | 399.9 | Not specified | ESI+ | nih.gov |
While standard MS/MS can confirm structure, differentiating between isomers like Deflazacort and this compound, which have identical masses and often similar fragmentation patterns, presents a significant challenge. High-Resolution Mass Spectrometry (HRMS) offers the necessary analytical power for this task. HRMS instruments, such as Orbitrap or FT-ICR analyzers, provide very high mass accuracy (typically <5 ppm), which allows for the determination of an ion's elemental formula. acs.orgkcl.ac.uk
However, even HRMS may not be sufficient on its own to distinguish between epimers. A more advanced technique, Ion Mobility-Mass Spectrometry (IM-MS), has emerged as a powerful tool for separating isomeric species. nih.gov IM-MS separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (via their collision cross-section, CCS). Since epimers have different three-dimensional structures, they can often be resolved by ion mobility, providing an orthogonal dimension of separation to both liquid chromatography and mass spectrometry. nih.gov This technique has been successfully applied to separate other isomeric glucocorticoids, such as betamethasone (B1666872) and dexamethasone (B1670325), demonstrating its potential for resolving Deflazacort from its 11-epimer. nih.gov
Hyphenated Techniques for Comprehensive Profiling
For the definitive identification and quantification of closely related impurities like this compound, hyphenated analytical techniques are indispensable. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of spectroscopy, most notably mass spectrometry.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most widely used technique for the analysis of Deflazacort and its impurities. scielo.brscielo.brajpaonline.comajpaonline.comijaresm.com Reversed-phase HPLC (RP-HPLC) is the principal method for assaying steroid drugs. japsonline.com The development of stability-indicating HPLC methods is crucial for separating the main compound from all potential degradation products and process-related impurities, including epimers.
A validated stability-indicating method for Deflazacort suspension utilized a Zorbax Eclipse XDB C18 column with a gradient elution system. The mobile phase consisted of a mixture of water, tetrahydrofuran, and acetonitrile, with UV detection at 245 nm. ajpaonline.comajpaonline.com This method demonstrated linearity, specificity, and precision for quantifying related substances. ajpaonline.comajpaonline.com Such a method would be capable of separating this compound from the parent drug, allowing for its individual quantification.
For unequivocal identification and structural elucidation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the techniques of choice. nih.govresearchgate.net Forced degradation studies of Deflazacort have employed LC-MS to identify and characterize degradation products. nih.gov In these studies, after subjecting the drug to stress conditions like acid, base, and light, the resulting impurities are separated by HPLC and then introduced into a mass spectrometer. The mass spectrometer provides the molecular weight and fragmentation pattern of the impurity, which, when combined with data from techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), allows for the definitive identification of the structure, as has been done for other degradation products of Deflazacort. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster and more efficient separations compared to conventional HPLC and has also been applied to the analysis of Deflazacort and its degradation products. nih.gov
Research Findings on Hyphenated Techniques for Deflazacort and Impurity Profiling:
| Technique | Column | Mobile Phase | Detection | Application |
| HPLC-UV | C18 | Acetonitrile:Water (80:20, v/v) | 244 nm | Quantitative determination of Deflazacort in tablets and oral suspension. scielo.brscielo.br |
| HPLC-UV | Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Gradient of Water, THF, Acetonitrile, and Methanol | 245 nm | Analysis of related substances in Deflazacort Suspension. ajpaonline.comajpaonline.com |
| UPLC-UV | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm) | Acetonitrile:Water (40:60, v/v) | 240.1 nm | Stability-indicating assay of Deflazacort and its degradation products. nih.gov |
| LC-MS | Phenomenex C18 | Acetonitrile:Water (30:70) | Electrospray Positive Ionization (SIM mode) | Quantification of Deflazacort metabolite in human plasma. researchgate.net |
| LC-MS, NMR, FTIR | - | - | - | Isolation and characterization of degradation products of Deflazacort. nih.govresearchgate.net |
Molecular and Biochemical Interaction Studies in Vitro and Pre Clinical Models
Glucocorticoid Receptor Binding Affinity and Selectivity of 11-epi Deflazacort (B1670188)
The enantiomer 11-epi-Deflazacort is a variation of the glucocorticoid Deflazacort. While information specifically detailing the glucocorticoid receptor binding affinity of 11-epi-Deflazacort is limited, the binding characteristics of Deflazacort's active metabolite, 21-desacetyldeflazacort (D21-OH), provide a basis for understanding its interaction with the glucocorticoid receptor (GR).
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. merckmillipore.com These assays often involve competitive binding, where a labeled ligand and an unlabeled competitor (the compound being tested) vie for the same binding site on the receptor. merckmillipore.com
In a competitive fluorescence polarization-based assay, the active metabolite of Deflazacort, C21-desacetyl deflazacort, demonstrated high-affinity binding to the glucocorticoid receptor ligand-binding domain (LBD) with a Ki value of 41 nM. pnas.orgpnas.org This indicates a strong interaction between the active form of Deflazacort and the GR. For context, this binding affinity is marginally less tight than that of prednisolone (B192156) (Ki = 28 nM). pnas.orgpnas.org
Another study utilizing IM-9 cell cytosol found that 21-desDFZ binds to the human glucocorticoid receptor with a Ki of 10 nM. fda.gov It is important to note that Deflazacort itself is a prodrug and is rapidly converted to its active metabolite, 21-desacetyldeflazacort, by plasma esterases. wikipedia.orgnih.gove-lactancia.org Deflazacort itself is not detected in circulation. fda.gov
The protein binding of Deflazacort's active metabolite is approximately 40%. wikipedia.orge-lactancia.org
The stereochemistry of a molecule, particularly at chiral centers like the 11-position in steroids, can significantly influence its biological activity. The 11-hydroxyl group is a key feature for the activity of many corticosteroids. pnas.org
Systematic alterations of the metyrapone (B1676538) molecule, an inhibitor of the P-450(11)beta hydroxylase enzyme, have shown that specific structural features are necessary for its inhibitory activity. nih.gov While not directly about 11-epi-Deflazacort, this highlights the importance of the stereochemistry at specific positions for biological function.
In the context of glucocorticoids, the C11-hydroxyl group is crucial for forming a hydrogen bond with the receptor, which contributes to the stability of the ligand-receptor complex. pnas.org For instance, the absence of a C11 hydroxyl group in vamorolone, another steroidal drug, is a key structural difference compared to traditional corticosteroids like prednisolone and C21-desacetyl deflazacort. pnas.org This lack of a hydrogen bond is thought to contribute to vamorolone's weaker binding affinity and altered activity profile. pnas.org
Modulation of Gene Expression and Molecular Pathways
The interaction of 11-epi-Deflazacort with the glucocorticoid receptor is expected to modulate the expression of various genes and impact specific molecular pathways, similar to its parent compound, Deflazacort.
Transcriptomic analysis provides a comprehensive view of the changes in gene expression in response to a specific stimulus. frontiersin.orgplos.org Studies on Deflazacort have shown its ability to modulate gene expression in various cell types.
In a study on muscle biopsies from boys with Duchenne muscular dystrophy (DMD), Deflazacort treatment was found to increase the expression of genes important for myogenesis, muscle regeneration, and maturation towards normal ranges. iospress.com Conversely, the expression of several genes involved in inflammation was reduced. iospress.com
In human monocytes, glucocorticoids like dexamethasone (B1670325) have been shown to increase the synthesis rates and mRNA stability of complement components C1 inhibitor, factor B, and C2, while decreasing the transcription of C3 and lysozyme. nih.gov
While direct transcriptomic data for 11-epi-Deflazacort is not available, it is plausible that it would induce a similar, though potentially quantitatively different, pattern of gene expression changes due to its interaction with the glucocorticoid receptor.
Interactive Data Table: Gene Expression Modulation by Glucocorticoids
| Cell Type | Treatment | Upregulated Genes/Pathways | Downregulated Genes/Pathways |
|---|---|---|---|
| Dystrophic Muscle | Deflazacort | Myogenesis, Muscle Regeneration, Muscle Maturation iospress.com | Inflammation iospress.com |
A key mechanism of action for glucocorticoids is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. pnas.orgnih.govresearchgate.net The activation of NF-κB is a significant driver of muscle degeneration and inflammation in conditions like DMD. nih.gov
Deflazacort is known to suppress NF-κB signaling, which is a central part of its anti-inflammatory effect. pnas.orgnih.govresearchgate.net This suppression is mediated through the activation of glucocorticoid receptors. nih.govresearchgate.net By inhibiting NF-κB, Deflazacort can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. nih.gov
Given that 11-epi-Deflazacort is an epimer of Deflazacort, it is anticipated to interact with the glucocorticoid receptor and subsequently modulate the NF-κB pathway. The extent of this modulation would likely depend on its specific binding affinity and the resulting conformational changes in the receptor.
Enzymatic Biotransformation and Metabolic Fate of 11-epi Deflazacort (Non-Human)
The metabolism of Deflazacort has been studied in several non-human species, providing insights into its biotransformation. Deflazacort is a prodrug that is rapidly and extensively metabolized. fda.gov
Upon oral administration, Deflazacort is converted to its pharmacologically active metabolite, 21-desacetyl deflazacort (also referred to as D 21-OH or 21-desDFZ), by plasma esterases. fda.govnih.gove-lactancia.org This active metabolite is then further metabolized, primarily through the kidneys, with approximately 70% of the administered dose excreted in the urine and the remaining 30% in the feces. e-lactancia.org
In vitro studies using liver microsomes from rats and dogs showed that 21-desDFZ undergoes metabolism. fda.gov The metabolism of D 21-OH is extensive, with only a small percentage of the urinary excretion being the unchanged active metabolite. e-lactancia.org One of the metabolites identified is deflazacort 6-beta-OH. nih.gov
While specific studies on the enzymatic biotransformation and metabolic fate of 11-epi-Deflazacort are not detailed in the provided search results, it is reasonable to assume it would undergo a similar metabolic pathway to Deflazacort, beginning with deacetylation to its corresponding 11-epi-21-desacetyl metabolite. However, the stereochemistry at the 11-position could influence the rate and extent of subsequent metabolic reactions by enzymes such as 11β-hydroxysteroid dehydrogenases. oup.comresearchgate.net
In Vitro Metabolism Studies in Hepatic Microsomes or Isolated Cells
Specific in vitro metabolism studies focusing on this compound in human hepatic microsomes or isolated cells have not been identified in the reviewed scientific literature.
For contextual understanding, the metabolism of the parent compound, Deflazacort, is well-documented. Deflazacort is a prodrug that is rapidly and completely converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyl-deflazacort (21-desDFZ), upon oral administration. fda.govmedscape.com Subsequent metabolism of 21-desDFZ occurs primarily in the liver. In vitro studies using human liver microsomes show that 21-desDFZ is further metabolized by the cytochrome P450 enzyme CYP3A4 into several inactive metabolites. drugbank.comnih.gov The major metabolite formed through this pathway is 6β-hydroxy-21-desacetyl deflazacort. nih.govnih.gov
Table 1: In Vitro Metabolism of Deflazacort Metabolites
| Compound | Metabolizing System | Primary Enzyme | Primary Metabolite(s) | Reference |
|---|---|---|---|---|
| Deflazacort | Plasma | Esterases | 21-desacetyl-deflazacort (21-desDFZ) | fda.govmedscape.com |
| 21-desacetyl-deflazacort (21-desDFZ) | Human Liver Microsomes | CYP3A4 | 6β-hydroxy-21-desacetyl deflazacort | drugbank.comnih.govnih.gov |
| This compound | Data Not Available | N/A |
Comparative Pharmacological Activity Profiling in Cellular or Animal Models (Excluding Clinical Outcomes)
Anti-inflammatory Mechanisms at the Molecular Level
Specific studies detailing the anti-inflammatory mechanisms of this compound at the molecular level are not available.
The anti-inflammatory action of Deflazacort and its active metabolite, 21-desDFZ, is characteristic of glucocorticoids. These compounds bind to cytosolic glucocorticoid receptors (GR). medscape.compatsnap.com Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates gene expression. patsnap.com This modulation occurs through two main mechanisms:
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes. patsnap.com
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of cytokines, chemokines, and other inflammatory mediators. taylorandfrancis.com
It is through these mechanisms that Deflazacort exerts its potent anti-inflammatory effects. patsnap.comtaylorandfrancis.com
Immunomodulatory Effects in Experimental Models
There is no available data from experimental models on the specific immunomodulatory effects of this compound.
Mitochondrial Function and Energetics in Disease Models
No research was found that investigates the effects of this compound on mitochondrial function or energetics.
However, a study on the parent compound, Deflazacort, explored its effects on skeletal muscle mitochondria in a mouse model of Duchenne Muscular Dystrophy (mdx mice). mdpi.com The findings from this study are summarized below.
Table 2: Effects of Deflazacort on Mitochondrial Function in Skeletal Muscle of mdx Mice
| Mitochondrial Parameter | Observed Effect of Deflazacort Treatment | Potential Mechanism | Reference |
|---|---|---|---|
| Mitochondrial Respiration (State 3) | Improved | Increased levels of ETC complexes III, IV, and ATP synthase | mdpi.com |
| Ca²⁺ Uniport Rate | Improved | Presumed effect on the subunit composition of the calcium uniporter | mdpi.com |
| Mitochondrial Permeability Transition (MPT) Pore Resistance | Reduced | Possible change in the levels of ANT2 and CypD | mdpi.com |
| Respiratory Control Ratio | No significant change | Potential uncoupling effect of Deflazacort and its metabolites | mdpi.com |
These results suggest that the therapeutic effects of Deflazacort may be partially linked to its influence on mitochondrial function, improving energy production in dystrophic muscle. mdpi.com
Computational and Theoretical Chemistry of 11 Epi Deflazacort
Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 11-epi Deflazacort (B1670188), and its biological target, primarily the glucocorticoid receptor (GR). rsc.org These methods provide insights into the binding pose, affinity, and stability of the ligand-receptor complex.
Molecular docking studies would be instrumental in predicting how 11-epi Deflazacort fits into the ligand-binding pocket of the GR. The change in stereochemistry at the 11-position from a β-hydroxyl group (in the active metabolite of Deflazacort) to an α-hydroxyl group in this compound would likely alter the network of hydrogen bonds and van der Waals interactions within the binding site. For instance, the 11β-hydroxyl group in active glucocorticoids is known to form a crucial hydrogen bond with the side chain of a specific asparagine residue in the GR, which is important for receptor activation. The α-orientation in the 11-epi form would position the hydroxyl group differently, potentially disrupting this key interaction and leading to a lower binding affinity or a change in the receptor's conformational state.
Following docking, molecular dynamics simulations can be employed to observe the dynamic behavior of the this compound-GR complex over time. These simulations can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the energetic contributions of individual amino acid residues to the binding. It is hypothesized that the altered hydrogen bonding capacity of the 11α-hydroxyl group would lead to increased conformational flexibility of the ligand within the binding pocket and a less stable interaction compared to the 11β-epimer.
| Compound | Key Receptor Interaction (Predicted) | Expected Binding Affinity | Predicted Stability of Complex |
|---|---|---|---|
| 21-desacetyl Deflazacort (11β-OH) | Strong hydrogen bond with asparagine residue in GR | High | Stable |
| This compound (11α-OH) | Weakened or absent hydrogen bond with asparagine residue | Lower | Less Stable |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods can provide a detailed understanding of the electron distribution, molecular orbitals, and electrostatic potential of this compound, which in turn govern its reactivity and intermolecular interactions.
By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can infer the molecule's susceptibility to nucleophilic and electrophilic attack, which is relevant for metabolic transformations. A comparison of the electronic structures of this compound and its 11β-epimer would likely reveal subtle differences in charge distribution, particularly around the C11-hydroxyl group and adjacent atoms.
The electrostatic potential map of this compound would also be altered due to the different spatial orientation of the polar hydroxyl group. This would influence its interaction with the polar microenvironment of the GR binding pocket and with metabolizing enzymes. Such calculations can help to rationalize the potentially different biological activities and metabolic fates of the two epimers from a fundamental electronic perspective.
| Property | 21-desacetyl Deflazacort (11β-OH) (Hypothetical) | This compound (11α-OH) (Hypothetical) | Implication |
|---|---|---|---|
| HOMO-LUMO Gap | X eV | Slightly different from X eV | Differences in chemical reactivity and kinetic stability |
| Dipole Moment | Y Debye | Different from Y Debye | Altered polarity and intermolecular interactions |
| Electrostatic Potential at C11-OH | Negative | Spatially redistributed negative potential | Changes in hydrogen bonding capability |
Predictive Modeling of Stereoisomer-Specific Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model that can predict the stereoisomer-specific activities of glucocorticoids would be a valuable tool in drug design.
To build such a model for this compound, a dataset of glucocorticoids with known binding affinities or biological activities for the GR, including stereoisomers where available, would be required. Three-dimensional descriptors that capture the stereochemical features of the molecules, such as molecular shape and pharmacophore points, would be crucial. The model would be trained to recognize the structural features that are most important for high-affinity binding and agonist activity.
Such a model would likely predict a lower biological activity for this compound compared to its 11β-counterpart, primarily due to the unfavorable orientation of the C11-hydroxyl group. By quantifying the impact of this stereochemical change, the model could guide the synthesis of novel glucocorticoid analogues with improved activity profiles.
In Silico Analysis of Metabolic Transformations
In silico metabolism prediction tools can forecast the likely metabolic fate of a drug candidate. news-medical.net These tools use databases of known metabolic reactions and algorithms to identify the most probable sites of metabolism on a molecule. Deflazacort is a prodrug that is rapidly converted to its active metabolite, 21-desacetyl deflazacort, by plasma esterases. This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4. fda.govimpactfactor.org
For this compound, the initial deacetylation at the 21-position would be expected to occur similarly to Deflazacort. The subsequent metabolism of the 11-epi active metabolite by CYP3A4 would be of interest. The change in stereochemistry at C11 could influence the accessibility of different sites on the steroid backbone to the active site of CYP3A4.
In silico models would likely predict that the primary sites of metabolism, such as hydroxylation at the 6β-position, would still be major pathways. researchgate.net However, the rate and regioselectivity of metabolism could be altered. For example, the 11α-hydroxyl group might sterically hinder or facilitate access to other nearby positions, potentially leading to a different ratio of metabolites compared to the natural epimer. These predictions would be valuable for designing and interpreting subsequent in vitro and in vivo metabolism studies.
| Metabolic Pathway | Substrate | Predicted Outcome |
|---|---|---|
| Deacetylation | This compound | Formation of active 11-epi-21-desacetyl Deflazacort |
| CYP3A4-mediated Hydroxylation | 11-epi-21-desacetyl Deflazacort | Formation of hydroxylated metabolites, potentially at altered rates or regioselectivity compared to the 11β-epimer |
Role of 11 Epi Deflazacort As a Reference Standard and Impurity in Pharmaceutical Research
Development of Impurity Profiling and Control Strategies
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. lgcstandards.com For Deflazacort (B1670188), this includes process-related impurities, which arise during synthesis, and degradation products that may form during storage. pharmtech.comresearchgate.net 11-epi Deflazacort is a stereoisomeric impurity, an epimer of the active substance, that can be formed during the manufacturing process. The structural difference, though subtle, can impact the drug's efficacy and safety profile, making its detection and control a regulatory requirement. lgcstandards.com
The development of control strategies is guided by international regulations, such as the International Council on Harmonisation (ICH) guidelines Q3A and Q3B, which set thresholds for reporting, identifying, and qualifying impurities. lgcstandards.comfda.gov The primary goal is to develop a robust manufacturing process that minimizes the formation of impurities like this compound and to establish analytical methods capable of reliably detecting and quantifying them. synthinkchemicals.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques for impurity profiling of Deflazacort. ajpaonline.comnih.govingentaconnect.com These methods are designed to be stability-indicating, meaning they can separate the API from all potential impurities and degradation products. nih.gov Researchers develop specific chromatographic conditions to achieve optimal separation between Deflazacort and its related substances, including this compound. ajpaonline.comresearchgate.net Forced degradation studies—exposing the drug to stress conditions like acid, base, oxidation, heat, and light—are performed to demonstrate the method's specificity and to identify likely degradation products. nih.govtojqi.net
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | ingentaconnect.com |
| Mobile Phase | Acetonitrile (B52724):Water (40:60, v/v) | ingentaconnect.com |
| Flow Rate | 1.0 mL/min | ingentaconnect.com |
| Detection | UV at 244 nm | ingentaconnect.comscielo.br |
| Column Temperature | 40°C | ajpaonline.com |
By identifying impurities like this compound, manufacturers can refine the synthesis route and implement appropriate controls to ensure the final API meets the stringent purity requirements set by regulatory bodies like the FDA and EMA. knorspharma.compharmiweb.com
Reference Material Qualification and Standardization
A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical procedures. synthinkchemicals.com To control this compound in Deflazacort drug substance, a dedicated reference standard of this compound is required. The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens used to help ensure the quality, strength, identity, and purity of medicines. pharmtech.comveeprho.com
The qualification of this compound as a reference standard is a rigorous process involving:
Isolation and Purification: The impurity must be isolated from reaction mixtures or synthesized independently to achieve a high degree of purity. pharmtech.com
Structural Elucidation: A battery of spectroscopic techniques is employed to confirm the chemical structure unequivocally. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. pharmtech.comresearchgate.net These analyses confirm its identity as the 11-alpha epimer of Deflazacort.
Purity Determination: The purity of the reference standard is determined using a quantitative analytical method, often HPLC, and is typically expressed as a percentage. lgcstandards.com This assigned purity value is crucial for its use in quantitative analysis.
According to ICH guidelines, reference standards used to control impurities must be evaluated and characterized for their intended use. fda.govveeprho.com For quantitative purposes, such as measuring the level of this compound in a batch of Deflazacort, the reference standard must have a precisely determined purity value. lgcstandards.comlabinsights.nl This ensures that the measurements of the impurity in the API are accurate and reliable. pharmiweb.com
| Technique | Purpose | Source |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight and identify organic impurities. | pharmtech.com |
| Nuclear Magnetic Resonance (NMR) | Elucidate the detailed chemical structure and stereochemistry. | pharmtech.com |
| Infrared (IR) Spectroscopy | Identify functional groups present in the molecule. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Determine purity and quantify other related substances. | pharmiweb.com |
| Thermogravimetric Analysis (TGA) | Quantify water content and residual solvents. | |
| Elemental Analysis | Confirm the empirical formula. |
Analytical Quality Control in Research and Development Settings
In analytical quality control (QC) laboratories, the this compound reference standard is an indispensable tool for both method validation and routine batch testing. knorspharma.comsynzeal.com Its primary uses include:
Peak Identification: In chromatography, the reference standard is used to confirm the identity of the peak corresponding to the this compound impurity in a sample of Deflazacort API by comparing retention times.
Method Validation: The reference standard is essential for validating the analytical method as per ICH Q2(R1) guidelines. ajpaonline.com It is used to assess key validation parameters:
Specificity: Demonstrating that the method can distinguish this compound from Deflazacort and other related substances. ajpaonline.com
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified. ajpaonline.comtojqi.net
Linearity: Confirming that the method's response is proportional to the concentration of the impurity over a specified range. ajpaonline.com
Accuracy: Assessing the agreement between the measured value and the true value, often determined through recovery studies where a known amount of the reference standard is added to a sample. ijpar.com
Precision: Evaluating the method's reproducibility by analyzing samples multiple times. ijpar.com
Quantitative Analysis: In routine QC testing of Deflazacort batches, the this compound reference standard is used to construct a calibration curve or as a single-point standard to accurately quantify the level of this impurity. pharmiweb.comlabinsights.nl This ensures that each batch complies with the specifications listed in the drug master file and relevant pharmacopeias. fda.gov
The availability of a well-characterized this compound reference standard allows pharmaceutical manufacturers to accurately monitor and control this impurity, ensuring that each batch of Deflazacort API is of high quality and meets all regulatory requirements for safety and efficacy. synthinkchemicals.comknorspharma.com
Future Research Directions and Translational Potential Non Clinical
Elucidation of Undiscovered Molecular Targets and Off-Targets
The primary mechanism of action for Deflazacort (B1670188) is through its active metabolite, 21-desacetyl Deflazacort (21-desDFZ), which binds to glucocorticoid receptors to exert anti-inflammatory and immunosuppressive effects. medscape.comwikipedia.orgdrugbank.com However, the molecular interactions of 11-epi Deflazacort are unknown. The stereochemistry of the C11-hydroxyl group is critical for glucocorticoid receptor affinity. Therefore, a pivotal area of future research is to determine whether this compound or its metabolites interact with the glucocorticoid receptor and to what extent.
Furthermore, it is plausible that this compound may possess novel molecular targets or a distinct off-target profile compared to Deflazacort. Investigating its binding affinity across a panel of steroid hormone receptors (e.g., mineralocorticoid, androgen, and estrogen receptors) and other nuclear receptors is essential. Modern chemoproteomic approaches, such as activity-based protein profiling, could be employed to identify previously unknown binding partners within the cell. Understanding these interactions is fundamental to uncovering any unique therapeutic potential or predicting potential side effects. Long-term use of glucocorticoids is associated with various side effects, and investigating the off-target effects of the 11-epi epimer could provide insights into developing safer corticosteroids. nih.gov
Table 1: Research Approaches for Molecular Target Identification of this compound
| Research Approach | Objective | Potential Outcomes |
| Receptor Binding Assays | To quantify the binding affinity of this compound for the glucocorticoid receptor and other steroid receptors. | Determination of Kd or IC50 values, revealing the compound's selectivity and potency at known steroid targets. |
| Reporter Gene Assays | To measure the functional activity (agonist or antagonist) of this compound at specific nuclear receptors. | Insight into whether the compound can activate or inhibit gene transcription via these receptors. |
| Chemoproteomics | To identify the full spectrum of protein binding partners (on- and off-targets) in a cellular context. | Discovery of novel molecular targets and pathways modulated by the epimer. |
| Differential Gene Expression | To analyze changes in the transcriptome of cells treated with this compound using techniques like RNA-seq. | Identification of downstream biological processes and signaling pathways affected by the compound. |
Exploration of Novel Synthetic Routes and Stereoselective Methodologies
The synthesis of corticosteroids is a complex, multi-step process. google.comresearchgate.net Current synthetic routes to Deflazacort can lead to the formation of epimeric impurities, including this compound. A significant challenge and a direction for future research is the development of highly stereoselective synthetic methods that can either exclusively produce this compound for study or, conversely, eliminate its formation during the synthesis of Deflazacort.
Future exploration should focus on stereoselective reduction of the C11-keto group, a common intermediate in corticosteroid synthesis. This could involve the use of chiral reducing agents or catalysts that favor the formation of the 11-α-hydroxyl group. google.com Asymmetric synthesis strategies, which have been successfully applied to other complex molecules, could provide a pathway to access the pure epimer in sufficient quantities for detailed biological evaluation. conicet.gov.ar Furthermore, enzymatic or chemo-enzymatic approaches could offer a high degree of stereocontrol, leveraging the specificity of enzymes to achieve the desired transformation.
Table 2: Potential Stereoselective Synthetic Strategies for this compound
| Synthetic Strategy | Description | Key Challenges |
| Chiral Catalysis | Use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to direct the stereochemical outcome of a key reaction, such as ketone reduction. | Catalyst design, cost, and efficiency for a complex steroidal substrate. |
| Substrate-Controlled Synthesis | Modifying the steroid scaffold to include a directing group that sterically hinders one face of the molecule, guiding a reagent to the opposite face. | Requires additional protection and deprotection steps, potentially lowering the overall yield. |
| Enzymatic Resolution | Using an enzyme (e.g., a lipase) to selectively react with one epimer in a racemic mixture, allowing for the separation of the two. | Finding a suitable enzyme with high selectivity for the steroidal substrate; limited to resolution, not de novo synthesis. |
| Chemo-enzymatic Synthesis | Combining traditional chemical synthesis with enzymatic steps to leverage the high stereoselectivity of biocatalysts for critical transformations. | Integration of enzymatic steps with often harsh chemical reaction conditions. |
Advanced Analytical Techniques for Trace-Level Detection of Epimers
The presence of epimeric impurities, even at trace levels, can impact the safety and efficacy of a drug. Therefore, developing highly sensitive and specific analytical methods for the detection and quantification of this compound within the active pharmaceutical ingredient (API) and final drug product is critical. While High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of Deflazacort, future research should focus on more advanced techniques to improve separation and sensitivity. scielo.brjapsonline.com
Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, offers higher resolution and faster analysis times, which is advantageous for separating closely related epimers. nih.gov Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides exceptional sensitivity and selectivity, enabling trace-level detection. mdpi.com Furthermore, the development of chiral chromatography methods specifically designed for Deflazacort and its epimers would be a significant advancement. researchgate.net Supercritical Fluid Chromatography (SFC) is another promising technique that can offer unique selectivity for chiral separations. The validation of these advanced methods according to ICH guidelines is a necessary step for their implementation in quality control. iajps.com
Table 3: Comparison of Analytical Techniques for Epimer Detection
| Analytical Technique | Principle | Advantages for Epimer Detection | Potential Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. scielo.br | Widely available, robust for routine analysis. | May lack resolution for some epimers; limited sensitivity. |
| UPLC-MS/MS | High-resolution separation coupled with mass-based detection. nih.govmdpi.com | High sensitivity (trace-level), high selectivity, structural confirmation. | Higher equipment cost and complexity. |
| Chiral HPLC | Separation of enantiomers/diastereomers using a chiral stationary phase. researchgate.net | Direct separation of epimers. | Method development can be challenging; specific columns required. |
| SFC | Uses a supercritical fluid as the mobile phase, often with a co-solvent. | Fast, efficient, and often provides orthogonal selectivity to HPLC, especially for chiral compounds. | Specialized equipment required. |
Development of Epimer-Specific Probes for Mechanistic Investigations
To fully understand the cellular and molecular behavior of this compound, the development of epimer-specific chemical probes is an essential future direction. These tools are invaluable for non-clinical mechanistic studies. Fluorescently labeled probes, for instance, can be synthesized by attaching a fluorophore to the this compound molecule at a position that does not interfere with its potential biological activity. jyu.finih.gov
These fluorescent probes would enable researchers to visualize the subcellular localization of the compound using advanced microscopy techniques. nottingham.ac.uk They could be used in assays such as Förster Resonance Energy Transfer (FRET) to study binding interactions with target proteins in living cells. Another powerful application is in "pull-down" experiments, where a probe is designed with a biotin (B1667282) tag. After incubating the probe with cell lysates, the probe and its binding partners can be isolated and the proteins identified by mass spectrometry, providing an unbiased method for discovering molecular targets. unife.itnih.gov The synthesis of such probes is challenging, requiring careful design to ensure that the tag does not alter the compound's intrinsic properties.
Table 4: Types of Chemical Probes and Their Applications for this compound
| Probe Type | Description | Application |
| Fluorescent Probe | This compound covalently linked to a fluorescent dye. | Visualization of subcellular distribution via fluorescence microscopy; studying protein-ligand binding in real-time. |
| Biotinylated Probe | This compound tagged with a biotin molecule. | Affinity-based pull-down assays to isolate and identify binding proteins from cell extracts. |
| Photo-affinity Probe | A probe containing a photoreactive group that forms a covalent bond with nearby molecules upon UV irradiation. | Covalently "trapping" and identifying direct binding partners, even those with weak or transient interactions. |
| Radiolabeled Probe | Incorporating a radioactive isotope (e.g., ³H or ¹⁴C) into the this compound structure. | Quantitative receptor binding studies and in vivo biodistribution analysis in animal models. |
Q & A
Q. What is the molecular mechanism of Deflazacort in modulating glucocorticoid receptor activity, and how does it differ from prednisone?
Deflazacort, an oxazoline derivative of prednisolone, acts via glucocorticoid receptors to suppress pro-inflammatory cytokines and immune responses. Unlike prednisone, its metabolite 21-hydroxydeflazacort exhibits a distinct binding affinity due to structural modifications, potentially reducing mineralocorticoid activity . Methodologically, comparative studies should employ in vitro receptor-binding assays (e.g., competitive displacement with radiolabeled dexamethasone) and transcriptomic profiling to quantify downstream gene expression differences .
Q. How do Deflazacort’s pharmacokinetic properties influence dosing strategies in pediatric DMD trials?
Deflazacort has a bioavailability of ~68%, with peak plasma concentrations of its active metabolite at 0.96 hours and a half-life of 1.81 hours . Dose optimization requires population pharmacokinetic modeling to account for age-related metabolic variability. For example, linear mixed-effects models have linked cumulative dosage to reduced height in DMD patients, suggesting weight-adjusted dosing (e.g., 0.9 mg/kg/day) with longitudinal growth monitoring .
Q. What clinical evidence supports Deflazacort’s superiority over prednisone in delaying loss of ambulation in DMD?
Cohort studies report a median ambulation retention of 14 years for Deflazacort vs. 11.3 years for prednisone. However, this evidence is derived from retrospective analyses with potential selection bias . Researchers should prioritize prospective, randomized trials using standardized endpoints (e.g., 6-minute walk test) and adjust for confounders like baseline muscle function and concomitant therapies .
Advanced Research Questions
Q. How can researchers design trials to resolve contradictions in Deflazacort’s metabolic side-effect profile compared to other corticosteroids?
Contradictory data on weight gain, bone density loss, and growth suppression arise from heterogeneous study designs (e.g., variable dosing schedules, patient ages) . To address this:
Q. What statistical methods are optimal for analyzing long-term safety data in Deflazacort-treated DMD cohorts?
Longitudinal studies should employ time-to-event analysis (e.g., Kaplan-Meier curves) for outcomes like scoliosis surgery or cardiomyopathy onset. For growth-related outcomes, linear mixed-effects models with random intercepts for individual patients can account for repeated measurements and dropout rates . Sensitivity analyses should test assumptions about missing data (e.g., multiple imputation vs. complete-case analysis).
Q. How can analytical chemistry methods improve Deflazacort quantification in complex biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 242 nm) achieves a linearity range of 5–50 µg/mL for Deflazacort, with precision (RSD < 2%) validated via intra-day and inter-day assays . For plasma samples, liquid-liquid extraction (LLE) using ethyl acetate improves recovery rates (>90%). Researchers should validate methods per ICH guidelines, including stability testing under varying pH and temperature conditions .
Q. What experimental approaches address the weak evidence supporting Deflazacort’s survival benefits in DMD?
Natural history studies suggest a survival benefit, but controlled data are lacking. To strengthen evidence:
- Combine propensity score matching with historical controls.
- Use Bayesian hierarchical models to synthesize data from small trials.
- Integrate biomarkers (e.g., serum creatine kinase trends) as surrogate endpoints .
Methodological Considerations
- Data Contradictions : When comparing Deflazacort to prednisone, explicitly report potency ratios (e.g., 1:1.3 based on receptor-binding assays vs. 1:1 in clinical trials) and adjust for dose equivalency in meta-analyses .
- Analytical Rigor : For preclinical studies, include purity data for Deflazacort impurities (e.g., 21-hydroxydeflazacort, CAS 13649-57-5) to rule out confounding effects .
- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental data from discussion and avoiding redundant figure/table duplication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
